molecular formula C23H18N4O2S B2730583 (3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 946201-87-2

(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2730583
CAS RN: 946201-87-2
M. Wt: 414.48
InChI Key: MGFZAJYPURMZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar molecules has been reported in the literature. For example, a novel AIE molecule of (2,3-bis(4-(dimethylamino)phenyl)quinoxalin-6-yl)(phenyl)methanone (designated as LD-red) was facilely synthesized through a single-step reaction with commercially available materials .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxalin-6-yl group, a 4,5-dihydro-1H-pyrazol-1-yl group, a 4-methoxyphenyl group, and a thiophen-2-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been used in various applications. For instance, LD-red, a similar compound, has been used as a reversible fluorescent thermometer .

Scientific Research Applications

Synthesis and Molecular Studies

  • Convergent Synthesis and Cytotoxicity : A study presented a convergent synthesis of polysubstituted diheteroaryl methanones, closely related to the queried compound. These compounds were evaluated for cytotoxicity in human leukocytes, providing insights into potential medical applications (Bonacorso et al., 2016).

  • Antimicrobial Agents Design : Another study focused on the synthesis of quinoxaline-based propanones, similar in structure to the queried compound. These compounds exhibited substantial antimicrobial activity, showcasing their potential in treating infections (Kumar et al., 2014).

  • Corrosion Inhibition in Mild Steel : A research explored the application of quinoxaline-based propanones as corrosion inhibitors in mild steel. The studies included both experimental and computational approaches, revealing the efficiency of these compounds in protecting against corrosion (Olasunkanmi & Ebenso, 2019).

  • Molecular Docking Studies for Anticancer Activity : A novel series of pyrazoline incorporated isoxazole derivatives, similar to the queried compound, were designed and synthesized. These compounds were evaluated for anticancer activity against human breast cancer cell lines, highlighting the potential for cancer treatment applications (Radhika et al., 2020).

Spectroscopic Properties and Electrochemical Studies

  • Spectroscopic Properties of Substituted Derivatives : A study examined the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research can be instrumental in understanding the photophysical behaviors of similar compounds (Al-Ansari, 2016).

  • Electrochemical Synthesis and Properties : Research focused on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from compounds structurally related to the queried chemical. These derivatives possess anti-stress oxidative properties, indicating potential for therapeutic applications (Largeron & Fleury, 1998).

Structural and Functional Analysis

  • Structural Characterization and Synthesis : A study detailed the synthesis of a compound closely resembling the queried chemical, focusing on its crystal structure and confirming it through various spectral methods (Liu Fang-ming, 2012).

  • Isomorphous Structural Analysis : Research on isomorphous structures related to the queried compound revealed insights into the rule of chlorine-methyl exchange. This study aids in understanding the structural analogues of the compound (Swamy et al., 2013).

properties

IUPAC Name

[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)19-14-21(27(26-19)23(28)22-3-2-12-30-22)16-6-9-18-20(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZAJYPURMZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.